
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is an organic compound that belongs to the class of alpha-halocarboxylic acids. This compound is characterized by the presence of a bromoacetyl group attached to a cyclohexane ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide typically involves the bromination of a precursor compound, followed by the introduction of the carboxamide group. One common method involves the reaction of cyclohexanone with bromoacetyl bromide in the presence of a base such as pyridine. The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, carboxylic acids, ketones, alcohols, and alkanes .
Applications De Recherche Scientifique
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromoacetyl)coumarin: Another bromoacetyl-containing compound with similar reactivity but different biological activities.
4-(2-Bromoacetyl)benzonitrile: Shares the bromoacetyl group but has a different aromatic backbone.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromoacetyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness can lead to distinct biological activities and reactivity patterns.
Propriétés
Formule moléculaire |
C10H16BrNO2 |
|---|---|
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16BrNO2/c1-12-10(14)8-4-2-7(3-5-8)9(13)6-11/h7-8H,2-6H2,1H3,(H,12,14) |
Clé InChI |
RUOOGSTYZBMBEY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCC(CC1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
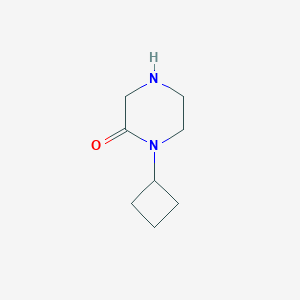
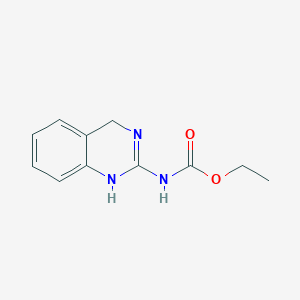
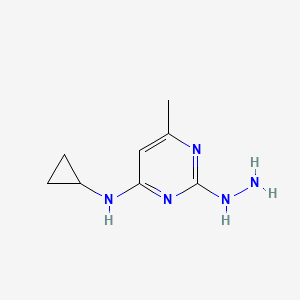




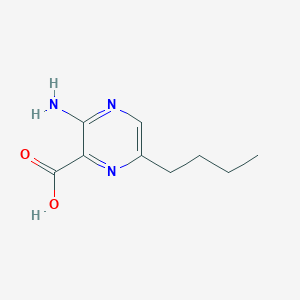

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
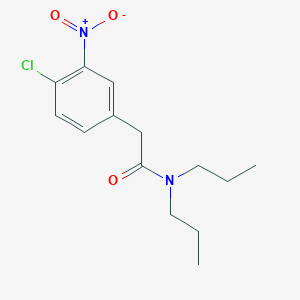
![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)

